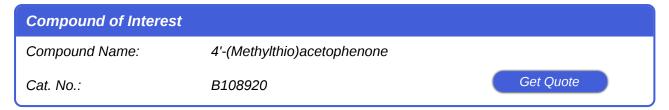


Technical Guide: Physicochemical Properties of 4'-(Methylthio)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-(Methylthio)acetophenone, also known as p-(methylthio)acetophenone or 4-acetylthioanisole, is an organic sulfur-containing compound. It serves as a key intermediate in the synthesis of various organic molecules, notably in the pharmaceutical industry.[1][2] Its industrial preparation is often achieved through the Friedel-Crafts acylation of thioanisole.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of **4'-(Methylthio)acetophenone**, detailed experimental protocols for their determination, and relevant logical and workflow diagrams.

Physicochemical Properties

The fundamental physicochemical properties of **4'-(Methylthio)acetophenone** are summarized in the table below for easy reference and comparison.



Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₀ OS	
Molecular Weight	166.24 g/mol	
CAS Number	1778-09-2	
Appearance	White to Off-White Solid/Crystal	[1]
Melting Point	80-82 °C	
Boiling Point	135 °C at 1 mmHg	[2]
Solubility	Soluble in chloroform and methanol.	[2]
InChI Key	JECUZQLBQKNEMW- UHFFFAOYSA-N	

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of **4'-(Methylthio)acetophenone**. Below is a summary of available spectral data.



Spectroscopy	Description
¹ H NMR	Spectra are available in spectral databases.[3] The spectrum would be expected to show a singlet for the methylthio protons, a singlet for the acetyl protons, and signals in the aromatic region for the disubstituted benzene ring.
¹³ C NMR	Spectra are available in spectral databases.[3] The spectrum would display distinct signals for the methyl carbons of the methylthio and acetyl groups, the carbonyl carbon, and the aromatic carbons.
Infrared (IR)	Spectra are available in spectral databases.[3] Key characteristic peaks would include a strong absorption for the carbonyl (C=O) stretch, C-H stretches for the aromatic and methyl groups, and C-S stretching vibrations.
Mass Spectrometry (MS)	Mass spectra obtained by gas chromatographymass spectrometry (GC-MS) are available.[3][4] The molecular ion peak would be observed, along with characteristic fragmentation patterns.

Experimental Protocols

Detailed methodologies for determining the key physicochemical and spectroscopic properties are provided below.

Melting Point Determination

The melting point of **4'-(Methylthio)acetophenone** can be determined using the capillary method with a melting point apparatus.[5]

Apparatus:

Melting point apparatus (e.g., Mel-Temp or similar)



- · Capillary tubes (sealed at one end)
- Thermometer
- Spatula
- Mortar and pestle (optional, for powdering the sample)

Procedure:

- Ensure the **4'-(Methylthio)acetophenone** sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.
- Pack a small amount of the powdered sample into the open end of a capillary tube to a
 height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard
 surface.
- Place the capillary tube into the heating block of the melting point apparatus.
- Insert a calibrated thermometer into the apparatus.
- Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
- Then, decrease the heating rate to about 1-2 °C per minute to ensure thermal equilibrium.[5]
- Observe the sample through the magnifying lens.
- Record the temperature at which the first drop of liquid appears (the beginning of melting).
- Record the temperature at which the last solid crystal melts (the end of melting). The
 recorded range is the melting point of the sample.[5]

Boiling Point Determination

The boiling point at reduced pressure is determined using a distillation apparatus. For microscale determination, the capillary method can be employed.

Apparatus:



- Small test tube or fusion tube
- Capillary tube (sealed at one end)
- Thermometer
- Heating bath (e.g., oil bath or heating block)
- Clamp and stand

Procedure:

- Place a small amount (a few milliliters) of liquid 4'-(Methylthio)acetophenone (if melted)
 into a small test tube.
- Invert a capillary tube (sealed end up) and place it into the test tube containing the liquid.[6]
- Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
- Immerse the assembly into a heating bath.
- Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Continue heating until a steady stream of bubbles is observed.
- Turn off the heat and allow the bath to cool slowly.
- The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[7]

Infrared (IR) Spectroscopy

An IR spectrum of solid **4'-(Methylthio)acetophenone** can be obtained using the KBr pellet method or as a thin solid film.

Apparatus:



- Fourier-Transform Infrared (FTIR) spectrometer
- Potassium bromide (KBr), IR grade
- · Agate mortar and pestle
- Pellet press
- Salt plates (e.g., NaCl or KBr) and a suitable volatile solvent (for thin film)

Procedure (KBr Pellet Method):

- Grind a small amount (1-2 mg) of 4'-(Methylthio)acetophenone with approximately 100-200 mg of dry KBr powder in an agate mortar.
- Continue grinding until a fine, homogeneous powder is obtained.
- Place a portion of the powder into the collar of a pellet press and apply pressure to form a transparent or translucent pellet.
- Place the pellet in the sample holder of the FTIR spectrometer.
- Record the spectrum over the desired range (typically 4000-400 cm⁻¹).

Procedure (Thin Solid Film Method):

- Dissolve a small amount of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[8]
- Apply a drop of this solution onto a salt plate.[8]
- Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.
- Place the salt plate in the sample holder of the spectrometer and acquire the spectrum.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are obtained by dissolving the sample in a deuterated solvent.



Apparatus:

- NMR spectrometer
- NMR tube
- Deuterated solvent (e.g., CDCl₃)
- Internal standard (e.g., Tetramethylsilane, TMS)
- Pipette

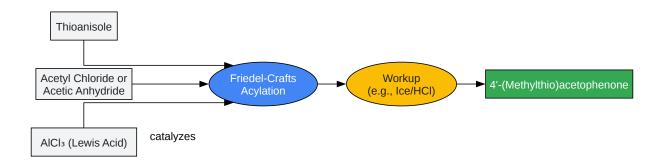
Procedure:

- Dissolve approximately 5-10 mg of 4'-(Methylthio)acetophenone in about 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) directly in a clean, dry NMR tube.[3][9]
- Add a small amount of an internal standard, such as TMS (0 ppm), if not already present in the solvent.
- Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
- Insert the NMR tube into the spectrometer's probe.
- Acquire the ¹H and/or ¹³C NMR spectrum according to the instrument's standard operating procedures. This includes tuning, locking, and shimming the instrument to optimize the magnetic field homogeneity.[9]

Synthesis Workflow and Logical Relationships Synthesis of 4'-(Methylthio)acetophenone via Friedel-Crafts Acylation

The most common laboratory and industrial synthesis of **4'-(Methylthio)acetophenone** is the Friedel-Crafts acylation of thioanisole using an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.[1][2]



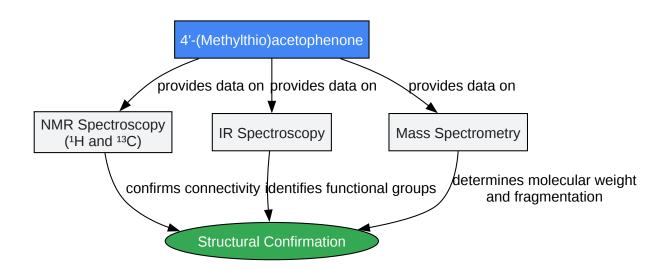


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Caption: Workflow for the synthesis of **4'-(Methylthio)acetophenone**.

Logical Relationship in Spectroscopic Identification

The identification of **4'-(Methylthio)acetophenone** relies on the correlation of data from various spectroscopic techniques.



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Caption: Logical workflow for the structural confirmation of 4'-(Methylthio)acetophenone.



Safety and Handling

4'-(Methylthio)acetophenone is classified as an irritant. It may cause skin, eye, and respiratory irritation.[1]

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),
 H335 (May cause respiratory irritation).[1]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
- Personal Protective Equipment (PPE): Safety glasses, gloves, and a dust mask (N95 or equivalent) are recommended when handling the solid material.[1]
- Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed.

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before working with this compound.

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- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 4'(Methylthio)acetophenone]. BenchChem, [2025]. [Online PDF]. Available at:
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